Cas no 100482-07-3 (Creatine-14C)

クレアチン-14Cは、放射性同位体である炭素14(14C)で標識されたクレアチンの化合物です。この標識化合物は、生体内におけるクレアチンの動態や代謝経路を追跡するためのトレーサーとして利用されます。14Cのβ線を利用した測定法(液体シンチレーションカウンターなど)により、高感度な定量分析が可能です。クレアチン-14Cは、筋肉エネルギー代謝や神経科学分野の研究において、信頼性の高いデータ取得を支援します。特に、クレアチンキナーゼ経路やATP再生機構の解明に有用です。放射性同位体の取り扱いには適切な管理が必要ですが、その高いトレーサビリティが研究の精度向上に寄与します。

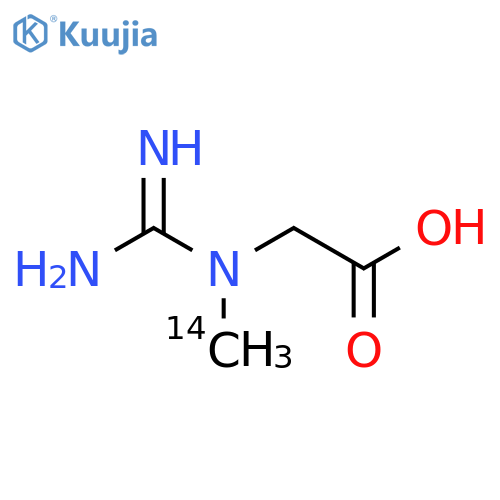

Creatine-14C structure

商品名:Creatine-14C

CAS番号:100482-07-3

MF:C4H9N3O2

メガワット:133.125701665878

CID:1063920

Creatine-14C 化学的及び物理的性質

名前と識別子

-

- Creatine-14C

- N-(Aminoiminomethyl-14C)-N-methylglycine

- CVSVTCORWBXHQV-DOMIDYPGSA-N

-

- インチ: 1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+2

- InChIKey: CVSVTCORWBXHQV-NJFSPNSNSA-N

- ほほえんだ: [14CH3]N(CC(=O)O)C(=N)N

Creatine-14C 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AN HUI ZE SHENG Technology Co., Ltd. | C781482-1mCi |

Creatine-14C |

100482-07-3 | 1mci |

¥53900.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | C781482-5mCi |

Creatine-14C |

100482-07-3 | 5mci |

¥96250.00 | 2023-09-15 |

Creatine-14C 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

100482-07-3 (Creatine-14C) 関連製品

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 624-75-9(Iodoacetonitrile)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量